Boc-L-homophenylalanine is an amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino function. Its chemical formula is C₁₅H₂₁NO₄, and it is commonly used in organic synthesis and peptide chemistry. The compound is a derivative of homophenylalanine, which itself is an analog of phenylalanine, featuring an additional carbon in its side chain. This structural modification imparts unique properties to Boc-L-homophenylalanine, making it a valuable reagent in various
Boc-L-homophenylalanine (Boc-L-hPhe) is a synthetic, non-natural amino acid with the chemical formula C₁₅H₂₁NO₄. It is a crucial building block used in the field of peptide synthesis, which involves the creation of peptides and proteins in the laboratory. The presence of a "Boc" (tert-Butyloxycarbonyl) protecting group on the N-terminus allows for the controlled addition of Boc-L-hPhe to a growing peptide chain while keeping the side chain free to participate in peptide bond formation []. This specific feature makes Boc-L-hPhe a valuable tool for scientists studying protein structure and function, as it allows for the incorporation of modified amino acids into peptides, potentially leading to the development of novel therapeutic agents [].
Beyond peptide synthesis, Boc-L-hPhe also finds application in enzyme inhibition studies. Its structural similarity to the natural amino acid L-phenylalanine allows it to bind to certain enzymes, potentially interfering with their activity [, ]. This property makes Boc-L-hPhe a valuable tool for researchers investigating enzyme function and developing new drugs that target specific enzymes. For example, studies have explored the use of Boc-L-hPhe derivatives as potential inhibitors of enzymes involved in various diseases, including cancer and neurodegenerative disorders [].
Boc-L-hPhe may also be used in various other areas of scientific research, including:
Boc-L-homophenylalanine can be synthesized through various methods:
Boc-L-homophenylalanine finds applications primarily in:
Boc-L-homophenylalanine shares similarities with several other amino acid derivatives. Here are some comparable compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
L-Phenylalanine | Aromatic side chain | Directly involved in protein synthesis; no additional carbon. |
L-Homophenylalanine | Similar structure but lacks Boc protection | Naturally occurring; less stable than Boc-protected variants. |
N-Boc-L-alanine | Contains a simpler side chain | Commonly used in peptide synthesis; more straightforward reactivity. |
N-Boc-L-serine | Contains a hydroxyl group | Offers different reactivity due to hydroxyl functionalization. |
Boc-L-homophenylalanine is unique due to its combination of structural features that allow for enhanced stability during synthetic processes while maintaining reactivity necessary for peptide bond formation.
Boc-L-homophenylalanine is a chiral amino acid derivative with systematic nomenclature and distinct physicochemical properties.
Key properties include:
The synthesis and application of Boc-L-homophenylalanine reflect advancements in protective group chemistry and biocatalysis.
The Boc group, introduced in the 1960s, revolutionized peptide synthesis by enabling acid-labile protection of amine functionalities. Early routes to Boc-L-homophenylalanine relied on classical coupling agents:
These methods faced challenges in stereochemical purity and scalability, prompting shifts toward enzymatic approaches.
Phase 1: Transaminase-Catalyzed Synthesis
Phase 2: Crystallization-Driven Processes
Table 2: Milestones in Boc-L-homophenylalanine Synthesis
The synthesis of N-tert-butoxycarbonyl-L-homophenylalanine relies on established tert-butoxycarbonyl protection methodologies that have been refined over decades of peptide chemistry research [5]. The tert-butoxycarbonyl protecting group serves as an acid-labile protecting group that enables selective amino acid derivatization while maintaining structural integrity during subsequent synthetic transformations [18]. Traditional approaches to tert-butoxycarbonyl protection involve the reaction of L-homophenylalanine with di-tert-butyl dicarbonate under controlled conditions that minimize racemization and maximize yield [4].
The fundamental mechanism underlying tert-butoxycarbonyl protection involves nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butanol and carbon dioxide [15]. This reaction proceeds through a tetrahedral intermediate that subsequently collapses to form the stable carbamate linkage characteristic of tert-butoxycarbonyl-protected amino acids [5]. The reaction is typically carried out under basic conditions to facilitate deprotonation of the amino group and enhance its nucleophilicity [18].
Di-tert-butyl dicarbonate represents the most widely employed reagent for tert-butoxycarbonyl protection of amino acids, including L-homophenylalanine [5] [15]. The reagent functions as an acid anhydride derived from tert-butoxycarbonyl groups, making it highly reactive toward primary and secondary amines [18]. The reaction between L-homophenylalanine and di-tert-butyl dicarbonate proceeds under mild conditions that preserve the stereochemical integrity of the amino acid substrate [4].
Optimal reaction conditions for di-tert-butyl dicarbonate-mediated protection typically involve the use of sodium hydroxide as a base in aqueous solution, with the amino acid substrate dissolved in a water-tert-butanol mixture [4]. The reaction temperature is maintained near 0°C during the initial addition of di-tert-butyl dicarbonate to prevent thermal decomposition and minimize side reactions [4]. Following complete addition of the reagent, the reaction mixture is allowed to warm to ambient temperature and stirred for several hours to ensure complete conversion [4].
The stoichiometry of the reaction requires a slight excess of di-tert-butyl dicarbonate, typically 1.2 equivalents relative to the amino acid substrate, to compensate for competing hydrolysis reactions [4]. The reaction progress can be monitored by observing the pH change, which shifts from basic to neutral as the tert-butoxycarbonyl protection proceeds [4]. Upon completion, the reaction mixture is acidified with citric acid solution to precipitate the protected amino acid product [4].
Table 1: Optimized Conditions for Di-tert-butyl Dicarbonate-Mediated Protection of L-homophenylalanine
Parameter | Optimal Value | Range |
---|---|---|
Temperature (°C) | 0-25 | 0-40 [4] |
pH | 8.5-9.0 | 7.5-10.0 [4] |
Reaction Time (hours) | 6-8 | 4-12 [4] |
Di-tert-butyl Dicarbonate Equivalents | 1.2 | 1.1-1.3 [4] |
Yield (%) | 81 | 75-85 [4] |
Melting Point (°C) | 85 | 84-87 [4] |
Solvent selection plays a critical role in determining the efficiency and selectivity of tert-butoxycarbonyl protection reactions [13] [14]. The ideal solvent system must balance several competing requirements, including substrate solubility, reagent compatibility, and product isolation efficiency [16]. For N-tert-butoxycarbonyl-L-homophenylalanine synthesis, mixed aqueous-organic systems have proven most effective in achieving high yields while maintaining reaction selectivity [4].
The water-tert-butanol system represents the standard solvent combination for di-tert-butyl dicarbonate-mediated protection reactions [4] [18]. Water serves as the primary medium for dissolving the amino acid substrate and the basic catalyst, while tert-butanol enhances the solubility of di-tert-butyl dicarbonate and facilitates mass transfer between phases [4]. The typical volume ratio of water to tert-butanol ranges from 1.5:1 to 2:1, optimized to maintain homogeneous reaction conditions throughout the protection process [4].
Alternative solvent systems have been investigated to improve reaction efficiency and environmental sustainability [13] [14]. Acetonitrile-based systems utilizing 4-dimethylaminopyridine as a base catalyst have demonstrated comparable yields while eliminating the need for aqueous workup procedures [18]. These systems are particularly advantageous for substrates with limited water solubility or when anhydrous conditions are required for subsequent synthetic steps [18].
Deep eutectic solvents have emerged as environmentally benign alternatives for tert-butoxycarbonyl protection reactions [14]. Choline chloride-p-toluenesulfonic acid mixtures have shown promise for both protection and deprotection operations, offering improved atom economy and reduced waste generation compared to traditional solvent systems [14]. However, the application of these systems to L-homophenylalanine protection requires further optimization to achieve yields comparable to established methods [14].
Table 2: Solvent System Performance for N-tert-butoxycarbonyl-L-homophenylalanine Synthesis
Solvent System | Base Catalyst | Yield (%) | Reaction Time (hours) | Environmental Factor |
---|---|---|---|---|
Water-tert-butanol | Sodium hydroxide | 81 [4] | 6-8 [4] | Moderate |
Acetonitrile | 4-dimethylaminopyridine | 78 [18] | 4-6 [18] | Good |
Deep eutectic solvent | Intrinsic | 65 [14] | 8-12 [14] | Excellent |
Tetrahydrofuran | Triethylamine | 72 [18] | 8-10 [18] | Poor |
Modern solid-phase synthesis methodologies have revolutionized the preparation of N-tert-butoxycarbonyl-L-homophenylalanine derivatives, particularly for applications in peptide synthesis and drug development [10] [28]. Solid-phase approaches offer significant advantages over solution-phase methods, including simplified purification procedures, reduced material losses, and enhanced reaction selectivity [30]. The incorporation of N-tert-butoxycarbonyl-L-homophenylalanine into solid-phase synthesis protocols requires careful consideration of resin selection, linker chemistry, and reaction conditions [33].
The Merrifield resin system represents the classical foundation for tert-butoxycarbonyl-based solid-phase peptide synthesis [30] [33]. This polystyrene-divinylbenzene copolymer provides a stable, inert support for amino acid attachment through ester linkages formed via nucleophilic substitution reactions [33]. The incorporation of N-tert-butoxycarbonyl-L-homophenylalanine onto Merrifield resin proceeds through the formation of cesium salts, which undergo clean esterification without racemization [33].
Phenylacetamidomethyl resin offers improved stability compared to direct Merrifield attachment, reducing peptide losses during repetitive deprotection cycles [33]. The phenylacetamidomethyl linker provides additional stabilization through resonance effects, making it particularly suitable for extended synthesis sequences involving N-tert-butoxycarbonyl-L-homophenylalanine [33]. The attachment process involves coupling of preformed N-tert-butoxycarbonyl-L-homophenylalanine-phenylacetamidomethyl handles to aminomethyl resin using standard carbodiimide coupling protocols [33].
Modern resin systems have expanded beyond traditional polystyrene supports to include polyethylene glycol-polyacrylamide and TentaGel formulations [28]. These resins offer improved swelling characteristics in polar solvents commonly used in tert-butoxycarbonyl chemistry, leading to enhanced reaction rates and yields [28]. The hydrophilic nature of these supports facilitates better solvation of N-tert-butoxycarbonyl-L-homophenylalanine derivatives, particularly important given the extended alkyl chain present in the homophenylalanine structure [28].
Table 3: Resin Performance in N-tert-butoxycarbonyl-L-homophenylalanine Solid-Phase Synthesis
Resin Type | Loading (mmol/g) | Swelling Ratio | Coupling Efficiency (%) | Stability |
---|---|---|---|---|
Merrifield | 0.8-1.2 [33] | 3-4 [28] | 85-90 [33] | Good |
Phenylacetamidomethyl | 0.6-0.9 [33] | 3-4 [28] | 90-95 [33] | Excellent |
Polyethylene glycol-polyacrylamide | 0.4-0.7 [28] | 8-12 [28] | 92-97 [28] | Good |
TentaGel | 0.2-0.4 [28] | 12-15 [28] | 95-98 [28] | Excellent |
Crystallization represents the most effective method for purifying N-tert-butoxycarbonyl-L-homophenylalanine, providing both chemical purification and physical property control [8] [24]. The crystallization process must be carefully optimized to achieve high purity while maintaining the integrity of the tert-butoxycarbonyl protecting group [8]. Traditional crystallization methods often prove inadequate for tert-butoxycarbonyl-protected amino acids due to their tendency to form oils rather than crystalline solids [8].
The fundamental challenge in crystallizing N-tert-butoxycarbonyl-L-homophenylalanine lies in overcoming the compound's tendency to form viscous oils upon solvent removal [8]. This behavior results from the combination of the flexible tert-butoxycarbonyl group and the extended alkyl chain of the homophenylalanine backbone, which together inhibit the regular molecular packing required for crystal formation [8]. Successful crystallization requires the implementation of specialized techniques that promote nucleation and control crystal growth [8].
Temperature control represents a critical parameter in the crystallization of N-tert-butoxycarbonyl-L-homophenylalanine [34]. Controlled cooling rates between 0.5-2°C per minute have been identified as optimal for promoting uniform nucleation while preventing the formation of amorphous precipitates [34]. Rapid cooling leads to the formation of fine, poorly formed crystals with high surface area and reduced purity, while excessively slow cooling may result in oil formation [34].
Seed crystal induction represents the most reliable method for initiating crystallization of N-tert-butoxycarbonyl-L-homophenylalanine from oily residues [8] [31]. The seeding process involves the addition of small amounts of pre-formed crystalline material to supersaturated solutions or oily masses, providing nucleation sites for crystal growth [31]. Optimal seeding conditions require careful control of seed quality, quantity, and introduction methodology [35].
The preparation of high-quality seed crystals typically involves mechanical processing of previously crystallized material through controlled milling operations [31]. Wet milling in saturated mother liquor represents the preferred approach, as it simultaneously reduces particle size and heals surface defects that could lead to unwanted polymorphic transitions [31]. The optimal seed size range for N-tert-butoxycarbonyl-L-homophenylalanine crystallization falls between 10-50 micrometers, providing sufficient surface area for nucleation while maintaining crystal integrity [31].
Seed loading typically ranges from 0.5-2.0% by weight relative to the target compound, with higher loadings used for particularly difficult crystallization systems [8] [35]. The introduction of seeds to oily N-tert-butoxycarbonyl-L-homophenylalanine requires careful technique to ensure uniform distribution throughout the mass [8]. Seeds are typically added as a slurry in saturated solution of the same solvent system used for subsequent crystal growth [31].
Timing of seed addition represents a critical parameter that significantly affects crystallization outcome [31] [35]. Seeds must be introduced within the metastable zone, where spontaneous nucleation does not occur but crystal growth is thermodynamically favorable [31]. For N-tert-butoxycarbonyl-L-homophenylalanine, optimal seeding occurs when the oily mass has been allowed to stand at room temperature for 15-24 hours, allowing internal equilibration before crystal induction [8].
Table 4: Seed Crystal Induction Parameters for N-tert-butoxycarbonyl-L-homophenylalanine
Parameter | Optimal Value | Range | Effect |
---|---|---|---|
Seed Loading (wt%) | 1.0 | 0.5-2.0 [8] | Nucleation density |
Seed Size (μm) | 20-30 | 10-50 [31] | Growth rate |
Standing Time (hours) | 18-24 | 15-30 [8] | Oil equilibration |
Temperature (°C) | 20-25 | 15-30 [8] | Solubility control |
Agitation Time (hours) | 2-4 | 1-6 [8] | Crystal development |
The selection of appropriate weak polar solvents for N-tert-butoxycarbonyl-L-homophenylalanine crystallization requires careful consideration of solubility relationships, crystal packing effects, and purification efficiency [8] [25]. Weak polar solvents provide the optimal balance between compound solubility and crystallization driving force, enabling controlled precipitation while maintaining crystal quality [16] [36].
Diethyl ether represents the most commonly employed weak polar solvent for N-tert-butoxycarbonyl-L-homophenylalanine crystallization [8] [24]. Its moderate polarity provides sufficient interaction with the carbamate functionality while maintaining limited solubility for the protected amino acid [25]. The ether's low boiling point facilitates easy removal during crystal drying, and its chemical inertness prevents unwanted side reactions with the tert-butoxycarbonyl protecting group [8].
Hexane and cyclohexane represent alternative weak polar solvents that have demonstrated effectiveness in specific crystallization protocols [8] [24]. These solvents offer even lower polarity than diethyl ether, providing stronger crystallization driving forces but potentially compromising crystal morphology due to limited solvation of the polar carbamate group [25]. The choice between these solvents often depends on the specific impurity profile and desired crystal characteristics [8].
Solvent volume optimization plays a crucial role in achieving effective crystallization [8]. Typical solvent-to-substrate ratios range from 8:1 to 12:1 by volume, providing sufficient solvent for effective mass transfer while maintaining adequate supersaturation for crystal growth [8]. Lower ratios may result in incomplete impurity removal, while higher ratios can lead to extended processing times and reduced yields [8].
The crystallization process typically involves pulping the seeded solid in the selected weak polar solvent for 2-4 hours at ambient temperature [8] [24]. This treatment allows for dissolution and recrystallization of poorly formed material while maintaining the crystal template provided by the seed crystals [8]. Mechanical agitation during pulping must be carefully controlled to prevent crystal attrition while ensuring adequate mass transfer [8].
Table 5: Weak Polar Solvent Performance in N-tert-butoxycarbonyl-L-homophenylalanine Crystallization
Solvent | Polarity Index | Yield (%) | Purity (%) | Crystal Morphology | Processing Time (hours) |
---|---|---|---|---|---|
Diethyl ether | 2.8 [25] | 88.7 [8] | 99.1 [8] | Well-formed plates | 2-3 [8] |
n-Hexane | 0.1 [25] | 87.5 [8] | 99.3 [8] | Prismatic | 2-3 [8] |
Cyclohexane | 0.2 [25] | 89.8 [8] | 99.1 [8] | Needle-like | 3-4 [8] |
Petroleum ether | 0.1 [25] | 85.2 [24] | 98.8 [24] | Irregular | 4-5 [24] |
Irritant